molecular formula C8H5IN2O2 B1409234 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1801418-60-9

6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B1409234
CAS No.: 1801418-60-9
M. Wt: 288.04 g/mol
InChI Key: UGKUSDDWEPBDAX-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is a high-value heterocyclic building block designed for research and development, particularly in medicinal chemistry and drug discovery. This multifunctional compound features a carboxylic acid group and an iodine atom on its imidazopyridine core, making it a versatile intermediate for constructing more complex molecules. The carboxylic acid moiety is ideal for amide coupling reactions or for creating ester derivatives, as seen in the related compound methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate . Simultaneously, the iodine substituent is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse carbon-based or nitrogen-based substituents at the 6-position. This dual functionality enables the efficient synthesis of targeted compound libraries for biological screening. Imidazo[1,2-a]pyridine scaffolds are of significant interest in pharmaceutical research due to their widespread presence in molecules with various biological activities. As a key synthetic intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage its structural features to explore new chemical space and accelerate the development of novel active compounds.

Properties

IUPAC Name

6-iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-3-6(8(12)13)7-10-1-2-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKUSDDWEPBDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Imidazo[1,2-a]pyridine Derivatives

Methodology:
This approach involves the selective iodination of the imidazo[1,2-a]pyridine core at the 6-position. Typically, the process begins with the synthesis of the imidazo[1,2-a]pyridine scaffold, which is then subjected to electrophilic halogenation using iodine sources such as iodine monochloride or iodine in the presence of oxidizing agents.

Reaction Conditions:

  • Reagents: Iodine (I₂), oxidants like hydrogen peroxide or potassium iodide, and catalysts such as iron(III) chloride or copper(II) sulfate.
  • Solvent: Acetic acid, acetonitrile, or ethanol are common choices.
  • Temperature: Usually between 50°C and 100°C.
  • Yield: Reported yields vary from 70% to 90%, depending on conditions and substrate purity.

Limitations:
Selectivity can be challenging, and over-iodination or polyiodination may occur, necessitating careful control of reaction parameters.

Palladium-Catalyzed C–H Iodination

Methodology:
Recent advances utilize palladium catalysis to achieve regioselective iodination at the 6-position. This method leverages C–H activation strategies, often employing palladium(II) acetate with iodine as the halogen source.

Research Findings:

  • A study demonstrated that Pd-catalyzed C–H activation enables efficient iodination of imidazo[1,2-a]pyridines under mild conditions.
  • The process involves the formation of a palladium complex that facilitates selective insertion of iodine into the aromatic ring.

Reaction Conditions:

Parameter Typical Range References
Catalyst Pd(OAc)₂
Iodine source I₂ or N-iodosuccinimide
Solvent Acetonitrile, DMF
Temperature 80°C – 120°C

Advantages:
High regioselectivity and yields up to 86% have been reported, with the added benefit of recyclability of catalysts.

Multi-Step Synthesis via Imidazo[1,2-a]pyridine Core Construction

Methodology:
This strategy involves constructing the imidazo[1,2-a]pyridine ring system first, followed by selective iodination and subsequent oxidation to the carboxylic acid.

Key Steps:

  • Synthesis of the core scaffold via condensation of 2-aminopyridines with α-haloketones or aldehydes.
  • Selective iodination at the 6-position using electrophilic iodine reagents.
  • Oxidation of the methyl or other substituents to introduce the carboxylic acid group, often employing oxidants like potassium permanganate or potassium dichromate.

Research Data:

  • A notable method involves the use of chloroacetaldehyde and iodine to form the core, followed by oxidation with potassium permanganate to yield the acid.

Reaction Conditions:

Step Reagents Solvent Temperature Yield
Core synthesis 2-aminopyridine + chloroacetaldehyde Ethanol Reflux 84–91%
Iodination Iodine + oxidant Acetonitrile 80°C 70–85%
Oxidation KMnO₄ Water Room temperature to reflux 75–88%

Recent Innovations: Heterogeneous Catalysis and One-Pot Methods

Methodology:
Recent studies have explored the use of heterogeneous catalysts such as palladium immobilized on supported ionic liquids (SILP) and solid-supported fluorides like CsF-Celite for the iodination and subsequent oxidation steps.

Research Highlights:

  • The use of supported ionic liquid phases (SILP) with palladium catalysis has demonstrated high efficiency and recyclability.
  • One-pot synthesis combining iodination and oxidation steps reduces reaction time and improves overall yield.

Reaction Parameters:

Catalyst Reagents Conditions Yield Reference
Pd on SILP Iodine, oxidants Mild heating, ultrasound Up to 86%
CsF-Celite Iodine, oxidants Room temperature 70–85%

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Direct halogenation Electrophilic iodine reagents Simple, straightforward Low selectivity, over-iodination risk
Palladium-catalyzed C–H activation Regioselective, mild conditions High selectivity, recyclable catalysts Requires specialized catalysts
Multi-step core construction Sequential synthesis with oxidation Versatile, high yields Longer process, multiple steps
Heterogeneous catalysis & one-pot Recyclable catalysts, integrated steps Eco-friendly, efficient Optimization needed for scale-up

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity . Pathways involved include inhibition of specific enzymes and alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid 155735-02-7 C₈H₅ClN₂O₂ 196.59 Higher electronegativity; used in anticonvulsant agents
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 903129-78-2 C₈H₅BrN₂O₂ 241.04 (estimated) Intermediate reactivity; common in Suzuki couplings
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid - C₈H₅BrClN₂O₂ 280.50 (estimated) Dihalogenated variant; enhanced steric effects
  • Reactivity Trends :

    • Iodine’s larger atomic radius and weaker C-I bond (vs. C-Cl or C-Br) make it superior in nucleophilic substitutions and cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Bromo and chloro derivatives require harsher conditions (e.g., higher Pd catalyst loading) for analogous reactions .
  • Physicochemical Properties :

    • Lipophilicity : Iodo > Bromo > Chloro due to increasing polarizability and molecular weight. This impacts membrane permeability and pharmacokinetics .
    • Acidity : The chloro derivative’s carboxylic acid group is more acidic (pKa ~2.5) than the iodo variant, attributed to chlorine’s stronger electron-withdrawing effect .

Non-Halogenated and Functionalized Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid (parent) 133427-08-4 C₈H₆N₂O₂ 162.15 Lower lipophilicity; foundational scaffold for derivatization
2-(Trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid 1888739-73-8 C₉H₉F₃N₂O₂ 234.18 Enhanced acidity (pKa ~1.5) due to CF₃ group; improved metabolic stability
6-Acetyl-8-benzoyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one - C₁₇H₁₅N₂O₃ 295.31 Ketone and benzoyl substituents increase rigidity; used in crystallography studies
  • Electronic Effects :
    • The trifluoromethyl group (CF₃) strongly withdraws electrons, increasing the carboxylic acid’s acidity compared to halogenated analogues .
    • Acetyl and benzoyl substituents (e.g., compound 4ab in ) introduce steric bulk, reducing solubility but enhancing binding affinity in enzyme pockets .

Spectroscopic and Analytical Data

Compound IR (νmax, cm⁻¹) ¹H NMR (δ, ppm) HRMS (m/z)
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid 3456 (O-H), 1701 (C=O) 8.46–8.39 (m, Ar-H), 9.11 (d, J = 2.2 Hz) 288.05 [M+H]+ (calc)
6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid 3406 (O-H), 1664 (C=O) 8.27 (d, J = 1.6 Hz), 7.96 (d, J = 1.6 Hz) 196.59 [M+H]+
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid 3456 (O-H), 1631 (C=O) 8.26 (br, NH), 7.88–7.91 (m, Ar-H) 241.04 [M+H]+ (calc)

Biological Activity

6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The unique structural features of this compound enhance its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C9H7IN2O2C_9H_7IN_2O_2 with a molecular weight of approximately 276.07 g/mol. The presence of an iodine atom at the 6-position and a carboxylic acid group at the 8-position significantly influences its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. For instance, cytotoxicity studies using the HeLa cell line revealed that several analogs demonstrated significant cytotoxic effects with IC50 values below 150 μM, indicating their potential as anticancer agents .

Table 1: Cytotoxicity Assay Results

CompoundIC50 (μM)Cell Line
This compound<150HeLa
Analog 1a120HeLa
Analog 1d130HeLa
Analog 1l145HeLa

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes related to cancer progression. For example, it was found to inhibit Rab geranylgeranylation in HeLa cells, which is crucial for cell viability and proliferation .

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeIC50 (μM)
Rab11APrenylationNot specified
AChEAcetylcholinesterase inhibitionNot specified

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. It may inhibit critical enzymes by binding to their active sites or disrupting essential cellular signaling pathways .

Case Studies

Several studies have focused on the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Study on Cytotoxicity : A study assessed various imidazo[1,2-a]pyridine derivatives for their cytotoxic effects on human cervical carcinoma cells (HeLa). The results indicated that modifications at the C6 position significantly influenced cytotoxicity and enzyme inhibition profiles .
  • Antimicrobial Efficacy : Another investigation explored the antimicrobial properties of several derivatives against common bacterial strains. The findings suggested that certain modifications could enhance antibacterial activity .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Key for confirming substitution patterns (e.g., iodo vs. bromo) via chemical shifts. For example, the iodo group deshields adjacent protons more significantly than bromo .
  • HRMS : Essential for verifying molecular ion peaks and isotopic patterns (iodine has a distinct M+2 peak).
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) resolve impurities, particularly residual halides or carboxylation byproducts .

What strategies improve regioselectivity in substitution reactions at the 6-iodo position?

Q. Advanced

  • Directing Groups : Introduce temporary protecting groups (e.g., esters) at the 8-carboxylic acid to steer reactivity toward the 6-position .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki, Sonogashira) can replace iodine with aryl/alkynyl groups while preserving the carboxylate .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in NAS, improving selectivity .

How can computational modeling predict biological activity of derivatives?

Q. Advanced

  • Docking Studies : Model interactions with targets like kinases or ATPases using the carboxylic acid as a hydrogen-bond donor .
  • QSAR : Correlate substituent electronic parameters (σ, π) with bioactivity data from analogous bromo/chloro compounds .
  • MD Simulations : Assess stability of ligand-target complexes under physiological pH, considering the compound’s solubility .

What mechanistic insights explain solvent and temperature effects on NAS reactions?

Q. Advanced

  • Kinetic Profiling : Monitor reaction rates via in situ IR or NMR to identify rate-limiting steps (e.g., iodide leaving-group departure).
  • Activation Parameters : Calculate ΔH‡ and ΔS‡ via Arrhenius plots to distinguish between associative (SNAr) and dissociative mechanisms .
  • Solvent Polarity : High polarity accelerates NAS by stabilizing charged intermediates, but may compete with protic solvents in carboxylate protonation .

How can HPLC methods be optimized to address purification challenges?

Q. Advanced

  • Column Choice : Use ion-pair reagents (e.g., TFA) to improve retention of the carboxylic acid moiety .
  • Gradient Elution : Adjust acetonitrile/water ratios to separate iodinated byproducts (e.g., di-iodo impurities) .
  • Detection : UV-Vis at 254 nm (iodo’s strong absorbance) enhances sensitivity .

What role does the 8-carboxylic acid group play in biological interactions?

Basic
The carboxylic acid enhances water solubility and enables hydrogen bonding with target proteins (e.g., kinase active sites). In bromo analogs, this group is critical for inhibitory activity against CDKs . For the iodo derivative, its electron-withdrawing effect may modulate binding kinetics, requiring SPR or ITC assays for validation .

How do storage conditions impact compound stability?

Q. Basic

  • Temperature : Store at 2–8°C in sealed, moisture-free containers to prevent hydrolysis of the carboxylic acid .
  • Light Sensitivity : Iodo compounds are prone to photodehalogenation; amber vials and inert atmospheres (N₂) are recommended .

How do structural modifications in related derivatives guide the design of 6-iodo analogs?

Q. Advanced

  • Halogen Swapping : Bromo/chloro analogs show that bulkier halogens (e.g., iodine) improve target residence time but reduce solubility .
  • Bioisosteres : Replace iodine with trifluoromethyl (CF₃) to maintain steric bulk while enhancing metabolic stability, as seen in related imidazopyridines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid
Reactant of Route 2
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6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid

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